molecular formula C23H20N2O2 B11553675 2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol

2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol

Cat. No.: B11553675
M. Wt: 356.4 g/mol
InChI Key: BZNZGPVZGPTFSX-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol is a complex organic compound with a unique structure that includes a benzoxazole ring, an imine group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol typically involves the condensation of 2-(3,4-dimethylphenyl)-1,3-benzoxazole-5-carbaldehyde with 4-methylphenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete condensation and formation of the imine bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer processes, while the imine group can form covalent bonds with nucleophiles. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol is unique due to its combination of a benzoxazole ring, an imine group, and a phenol group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

2-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-methylphenol

InChI

InChI=1S/C23H20N2O2/c1-14-4-8-21(26)18(10-14)13-24-19-7-9-22-20(12-19)25-23(27-22)17-6-5-15(2)16(3)11-17/h4-13,26H,1-3H3

InChI Key

BZNZGPVZGPTFSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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